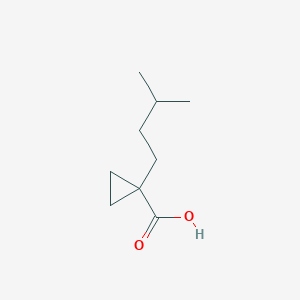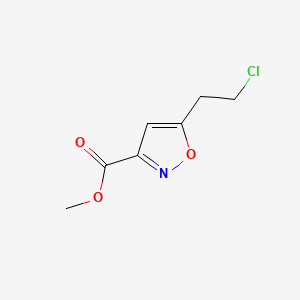
2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol is a chemical compound characterized by its unique structure, which includes an amino group, a dichloro group, and a fluorophenyl group attached to a propan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol typically involves multiple steps, starting with the preparation of the phenyl precursor. One common method is the reaction of 2,4-dichloro-5-fluorobenzaldehyde with an appropriate amine under reductive conditions. The reaction conditions often require the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of a solvent like methanol or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The compound can be reduced to remove the amino group, resulting in a different derivative.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Derivatives lacking the amino group.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand the interaction of halogenated phenyl groups with biological macromolecules.
Industry: Use in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
2-Amino-2-(2,4-dichlorophenyl)propan-1-ol: Lacks the fluorine atom.
2-Amino-2-(2,4-dichloro-5-methylphenyl)propan-1-ol: Contains a methyl group instead of a fluorine atom.
2-Amino-2-(2,4-dichloro-5-bromophenyl)propan-1-ol: Contains a bromine atom instead of a fluorine atom.
Uniqueness: 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields
Propriétés
Formule moléculaire |
C9H10Cl2FNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
2-amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10Cl2FNO/c1-9(13,4-14)5-2-8(12)7(11)3-6(5)10/h2-3,14H,4,13H2,1H3 |
Clé InChI |
JIMTTZZDMYZVQG-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1=CC(=C(C=C1Cl)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-fluoro-phenyl)-propionic acid](/img/structure/B15324842.png)
![Ethyl 4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B15324844.png)






![2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B15324882.png)



![3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B15324905.png)

